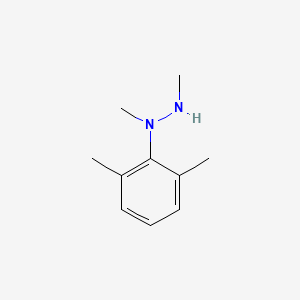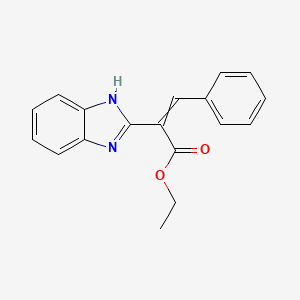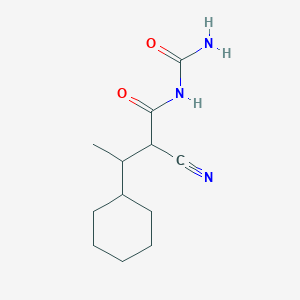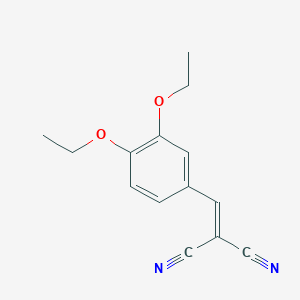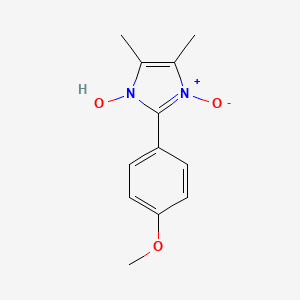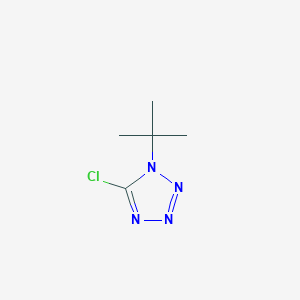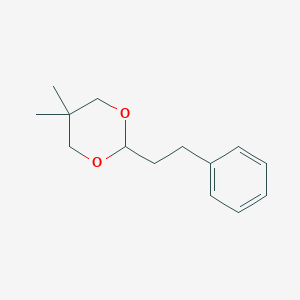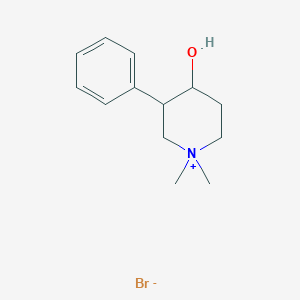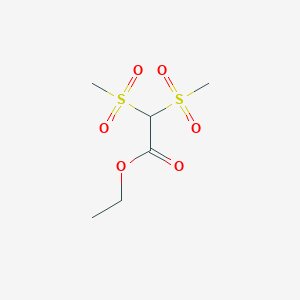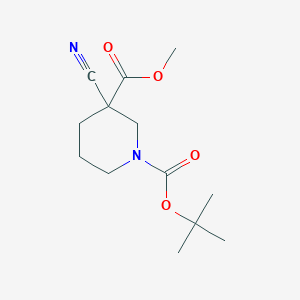![molecular formula C14H18FNO4 B14001144 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-90-3](/img/structure/B14001144.png)
n-[(4-Fluorophenoxy)acetyl]leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-[(4-Fluorophenoxy)acetyl]leucine involves the conjugation of leucine with an acetyl group and a 4-fluorophenoxy group . The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing similar compounds typically involve the use of protecting groups, activation of carboxylic acids, and coupling reactions under controlled conditions .
Analyse Des Réactions Chimiques
N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to protein synthesis and muscle repair.
Medicine: It is being investigated for its potential therapeutic effects in treating neurological disorders such as Niemann-Pick disease type C
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. Once inside the cell, it can enter metabolic pathways and exert its effects through its metabolic products . The molecular targets and pathways involved include the monocarboxylate transporter type 1 (MCT1) and the leucine-mediated signaling pathways .
Comparaison Avec Des Composés Similaires
N-[(4-Fluorophenoxy)acetyl]leucine is similar to other acetylated amino acids, such as N-acetyl-leucine. the presence of the 4-fluorophenoxy group makes it unique and may confer different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
N-acetyl-leucine: Used in the treatment of vertigo and cerebellar ataxia.
N-acetyl-DL-leucine: Investigated for its potential therapeutic effects in treating neurological disorders.
This compound’s unique structure and properties make it a valuable subject of scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
1841-90-3 |
|---|---|
Formule moléculaire |
C14H18FNO4 |
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
SRCPHYIXPIQMTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


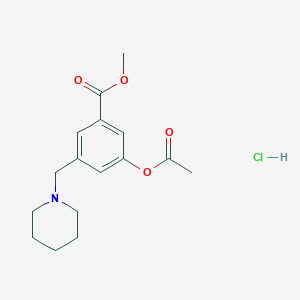
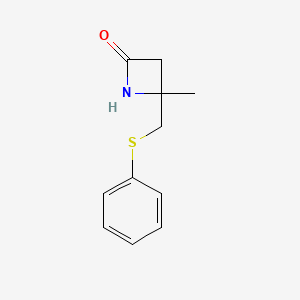
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
